Desisopropyl Disopyramide Oxalate

Description

Role as a Disopyramide (B23233) Metabolite in Academic Investigations

Desisopropyl Disopyramide is a major metabolite of Disopyramide, formed through N-dealkylation of one of the isopropyl groups from the parent molecule. researchgate.net In academic research, the study of this metabolite is crucial for several reasons. Investigations into the stereoselective metabolism of Disopyramide, which is administered as a racemic mixture of (R)- and (S)-enantiomers, have revealed that its metabolism to Desisopropyl Disopyramide is also stereoselective. researchgate.net This has significant implications for understanding the pharmacodynamics and pharmacokinetics of Disopyramide, as the different enantiomers of both the parent drug and its metabolites can exhibit varying pharmacological activities and clearance rates. researchgate.net

Significance in Drug Metabolism Studies and Analytical Chemistry

The study of Desisopropyl Disopyramide Oxalate (B1200264) is of high significance in the broader field of drug metabolism. Research in this area often focuses on the enzymes responsible for its formation, primarily the cytochrome P450 (CYP) family of enzymes. nih.govdrugbank.com Understanding which specific CYP isozymes are involved in the metabolism of Disopyramide to Desisopropyl Disopyramide helps in predicting and explaining drug-drug interactions.

From an analytical chemistry perspective, Desisopropyl Disopyramide Oxalate is an essential reference standard for the development and validation of analytical methods aimed at quantifying Disopyramide and its metabolites in biological matrices such as plasma and urine. nih.govresearchgate.net The development of robust analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. nih.govnih.gov The use of isotopically labeled internal standards, such as Desisopropyl Disopyramide-d7 Oxalate, is a common practice in these analytical methods to ensure accuracy and precision. clearsynth.comclearsynth.compharmaffiliates.com

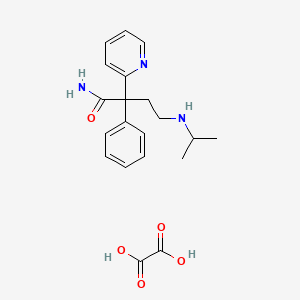

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

oxalic acid;2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O.C2H2O4/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16;3-1(4)2(5)6/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVCIBBRKTYOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661891 | |

| Record name | Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216619-15-6 | |

| Record name | Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Structural Characterization of Desisopropyl Disopyramide Oxalate

N-Dealkylated Metabolite of Disopyramide (B23233)

Desisopropyl Disopyramide, also referred to as mono-N-dealkyldisopyramide (MND), is the major active metabolite of Disopyramide. mims.comresearchgate.netnih.gov It is formed in the liver through the process of N-dealkylation, a key metabolic pathway. mims.comnih.gov Research has identified the specific enzyme responsible for this conversion in humans as cytochrome P450 3A4 (CYP3A4). mims.comnih.govdrugbank.comresearchgate.net This enzymatic reaction involves the removal of one of the isopropyl groups from the Disopyramide molecule. researchgate.netresearchgate.net The formation of this metabolite is a critical aspect of the pharmacokinetic profile of Disopyramide, with studies indicating that approximately 20% of the parent drug is converted to N-despropyldisopyramide and excreted via urine. mims.com

Characterization as an Oxalate (B1200264) Salt

Desisopropyl Disopyramide is often prepared and studied as an oxalate salt. This formulation enhances its stability and allows for easier handling in research and analytical settings. biosynth.comcymitquimica.com The oxalate salt form has distinct physicochemical properties. biosynth.com

Table 1: Chemical Properties of Desisopropyl Disopyramide Oxalate

| Property | Value | Source(s) |

| CAS Number | 1216619-15-6 | biosynth.comlgcstandards.compharmaffiliates.com |

| Molecular Formula | C₂₀H₂₅N₃O₅ | biosynth.comlgcstandards.compharmaffiliates.com |

| Molecular Weight | ~387.4 g/mol | biosynth.comcymitquimica.com |

| Common Synonyms | Mono-N-dealkyldisopyramide; (±)-Mono-N-desisopropyldisopyramide | cymitquimica.com |

| Melting Point | 170 °C | biosynth.com |

| Appearance | Solid | chemicalbook.com |

Stereochemical Considerations and Enantiomeric Forms

Disopyramide is a chiral compound and is administered as a racemic mixture of its S(+) and R(-) enantiomers. researchgate.netnih.gov Consequently, its metabolite, Desisopropyl Disopyramide, also exists in enantiomeric forms: R(-)-desisopropyl-disopyramide and S(+)-desisopropyl-disopyramide. researchgate.netnih.gov These stereoisomers exhibit different pharmacological and pharmacokinetic properties. researchgate.netnih.gov

R-Enantiomer

The R(-) enantiomer of desisopropyl-disopyramide, also cited as (R)-(-)-Mono-N-des(isopropyl)disopyramide, is one of the two stereoisomers of the metabolite. ncats.ionih.gov Studies comparing the electrophysiological effects of the enantiomers of both the parent drug and the metabolite have shown that the characteristics of the metabolite's enantiomers correlate with those of the parent drug. nih.gov Specifically, the R(-)-enantiomer of the metabolite is more potent in decreasing the maximal rate of depolarization and causes more shortening of the action potential duration compared to the S(+)-enantiomer in guinea-pig papillary muscle. nih.gov Pharmacokinetic studies in humans have also revealed differences in the renal clearance of the metabolites formed from the parent drug's enantiomers, with the renal clearance of the metabolite from R(-)-disopyramide being significantly lower than that from S(+)-disopyramide. nih.gov

S-Enantiomer

The S(+) enantiomer of desisopropyl-disopyramide is the other stereoisomer. nih.gov In contrast to its R(-) counterpart, the S(+)-enantiomer is less potent in its effect on the maximal rate of depolarization. nih.gov Research on the parent drug's enantiomers indicates that S(+)-disopyramide has a less negative inotropic effect than R(-)-disopyramide. nih.gov Furthermore, studies on hERG potassium channels, which are crucial for cardiac repolarization, showed that S(+)-disopyramide inhibits these channels more potently than R(-)-disopyramide. d-nb.info The renal clearance of the metabolite originating from S(+)-disopyramide is significantly higher than that of the metabolite from R(-)-disopyramide. nih.gov

Isotopic Labeling for Research Applications

Stable isotope labeling is a valuable technique in clinical pharmacology for studying the pharmacokinetics of drugs and their metabolites. nih.govnih.gov This method allows researchers to trace the labeled compound within a biological system without the use of radioactivity.

Deuterium-Labeled this compound

For research purposes, a deuterium-labeled version of the compound, Desisopropyl Disopyramide-d7 Oxalate, is utilized. pharmaffiliates.comscribd.com This stable isotope-labeled standard is essential for applications in mass spectrometry-based studies, such as pharmacokinetic analyses. guidechem.comnih.govnih.gov By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled endogenous compound in biological samples. This enables precise quantification and tracking of the metabolite's absorption, distribution, metabolism, and excretion. nih.gov

Table 2: Chemical Properties of Deuterium-Labeled this compound

| Property | Value | Source(s) |

| Compound Name | Desisopropyl Disopyramide-d7 Oxalate | pharmaffiliates.comscribd.com |

| CAS Number | 1216961-48-6 | pharmaffiliates.com |

| Molecular Formula | C₂₀H₁₈D₇N₃O₅ | pharmaffiliates.com |

| Molecular Weight | ~394.47 g/mol | pharmaffiliates.com |

Metabolic Formation Pathways of Desisopropyl Disopyramide

Enzymatic N-Dealkylation of Disopyramide (B23233)

The transformation of disopyramide to desisopropyl disopyramide occurs principally in the liver via a process known as N-dealkylation. nih.govchemicalbook.com This biochemical reaction involves the removal of one of the isopropyl groups from the nitrogen atom of the disopyramide molecule. This metabolic conversion is a significant pathway, with approximately 20% of a given dose of disopyramide being excreted in the urine as this mono-N-dealkylated metabolite. drugbank.compfizer.com

Cytochrome P450 Isoenzyme Involvement in Metabolism (e.g., CYP3A4)

The enzymatic N-dealkylation of disopyramide is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. ontosight.aiontosight.ai Specifically, extensive research has identified CYP3A4 as the principal isoenzyme responsible for this metabolic step in humans. nih.govdrugbank.comscilit.com In vitro studies using human liver microsomes and recombinant human CYPs have demonstrated that CYP3A4 exhibits significantly greater catalytic activity for the formation of mono-N-desalkyldisopyramide compared to other isoforms such as CYP1A2, 2A6, 2B6, 2C9, 2D6, 2E1, and 3A5. nih.gov

Further evidence supporting the central role of CYP3A4 includes:

Inhibition studies: Potent CYP3A4 inhibitors like troleandomycin (B1681591) and ketoconazole (B1673606) have been shown to significantly suppress the metabolism of disopyramide. nih.govdrugbank.com

Correlation analysis: A strong correlation has been observed between the rate of disopyramide N-dealkylation and the activity of CYP3A4 in different human liver microsome samples. nih.govpopline.org

Antibody inhibition: An anti-human CYP3A serum almost completely inhibited the mono-N-dealkylation of disopyramide. nih.govpopline.org

While CYP3A4 is the primary enzyme, some evidence suggests that CYP2D6 may also play a minor role in disopyramide metabolism. ontosight.ai The metabolism of disopyramide can also be influenced by drugs that induce or inhibit CYP3A4. For instance, drugs like rifampicin (B610482) and phenytoin, which are inducers of CYP3A4, can increase the metabolism of disopyramide. chemicalbook.comnih.gov Conversely, inhibitors of CYP3A4, such as certain macrolide antibiotics (e.g., erythromycin, clarithromycin), can lead to increased plasma concentrations of disopyramide. drugs.compfizer.compfizer.com

Precursor-Product Relationships in In Vitro Metabolic Models

In vitro metabolic models have been instrumental in elucidating the precursor-product relationship between disopyramide and desisopropyl disopyramide. Studies utilizing human liver microsomes have been fundamental in demonstrating the direct conversion of disopyramide to its N-dealkylated metabolite. nih.govdrugbank.compopline.org

These in vitro systems allow for the controlled investigation of enzymatic kinetics. For example, studies with mouse hepatic microsomes have revealed stereoselectivity in the N-dealkylation process. The N-dealkylation of the R(-) enantiomer of disopyramide appears to be carried out by a limited number of cytochrome P-450 isozymes, while the S(+) enantiomer is metabolized by multiple isozymes. nih.gov

The following table summarizes key findings from in vitro studies on the metabolism of disopyramide:

| In Vitro System | Key Findings | Reference(s) |

| Human Liver Microsomes | - CYP3A4 is the primary enzyme for N-dealkylation.- Metabolism is inhibited by CYP3A4 inhibitors (troleandomycin, ketoconazole).- Strong correlation between CYP3A4 activity and metabolite formation. | nih.govdrugbank.com |

| Recombinant Human CYPs | - CYP3A4 shows the highest catalytic activity for N-dealkylation compared to other isoforms. | nih.gov |

| Mouse Hepatic Microsomes | - Stereoselective N-dealkylation of disopyramide enantiomers. | nih.gov |

Metabolic Fate of Parent Disopyramide Leading to Desisopropyl Disopyramide

Following oral administration, disopyramide is well absorbed and undergoes hepatic metabolism. nih.gov A significant portion of the parent drug is metabolized in the liver to form desisopropyl disopyramide. nih.govchemicalbook.com This process of N-dealkylation accounts for a substantial fraction of the administered dose. In healthy individuals, approximately 50% of a disopyramide dose is excreted unchanged in the urine, while about 20% is excreted as the mono-N-dealkylated metabolite. drugbank.compfizer.com

The metabolic pathway can be summarized as follows:

Disopyramide ---(CYP3A4-mediated N-dealkylation)---> Desisopropyl Disopyramide

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the analysis of Desisopropyl Disopyramide (B23233) Oxalate (B1200264), providing the necessary selectivity to distinguish it from the parent drug and other metabolites. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been extensively utilized, each with specific advantages depending on the analytical requirements.

Gas Chromatography (GC)

Gas chromatography has proven to be a robust technique for the simultaneous determination of Disopyramide and its mono-N-dealkylated metabolite, Desisopropyl Disopyramide. nih.govnih.gov GC methods often involve an extraction step, followed by the analysis of the compound in the gas phase.

The use of a nitrogen-selective detector (NSD), also known as a nitrogen-phosphorus detector (NPD), significantly enhances the sensitivity and selectivity of GC analysis for nitrogen-containing compounds like Desisopropyl Disopyramide. nih.govnih.gov This detector provides a highly specific response to nitrogen atoms, thereby minimizing interference from other compounds present in the biological sample. nih.govoup.com This specificity is particularly advantageous for routine clinical laboratory determinations. oup.com Several GC methods utilizing an NSD have been developed for the quantification of Disopyramide and its metabolites in serum. nih.govnih.govnih.gov These methods are noted for their speed and simplicity, often involving a single extraction step with a solvent like dichloromethane. nih.govoup.com The precision of these methods is generally high, with coefficients of variation typically below 10%. nih.govnih.gov

Linearity: Standard curves for GC-NSD methods have been shown to be linear over a significant concentration range, for instance, from 0.1 to 25 mg/L. nih.gov

Precision: Within-run precision for Disopyramide has been reported at 6% and 4% for concentrations of 3 and 5 mg/L, respectively, with a between-run precision of 7% at 3 mg/L. nih.gov For Desisopropyl Disopyramide, the within-day coefficient of variation is less than 12%. nih.gov

Sensitivity: The lower limit of detection for Desisopropyl Disopyramide using GC-NSD can be as low as 1.6 ng. nih.gov

| Parameter | Reported Value | Reference |

|---|---|---|

| Linear Range | 0.1 - 25 mg/L | nih.gov |

| Within-Day CV (MNDP) | < 12% | nih.gov |

| Lower Limit of Detection (MNDP) | 1.6 ng | nih.gov |

| Lower Limit of Quantitative Sensitivity (MNDP) | 0.50 µg/ml | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of Desisopropyl Disopyramide Oxalate, offering several advantages over GC, including the ability to directly analyze the non-derivatized metabolite. nih.gov HPLC methods have been developed for the simultaneous determination of Disopyramide and Desisopropyl Disopyramide in various biological fluids like plasma and urine. nih.govnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Desisopropyl Disopyramide. nih.govnih.govmdpi.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. mdpi.com

Column and Mobile Phase: Typical columns include cyanopropylsilane or octyl-bonded phases. nih.govresearchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as phosphate (B84403) or acetate (B1210297) buffer, to control the pH. nih.govnih.govresearchgate.net

Detection: UV detection is commonly used, with the absorbance of the eluate typically measured at 254 nm or 265 nm. nih.govnih.govnih.gov The detection limits for Desisopropyl Disopyramide using RP-HPLC are generally in the range of 0.05 to 0.2 µg/ml. nih.govresearchgate.net

Automation: Automated RP-HPLC methods using column-switching systems have been developed to enhance sample throughput for applications like therapeutic drug monitoring and pharmacokinetic studies. nih.gov

| Column Type | Mobile Phase Example | Detection Wavelength | Detection Limit | Reference |

|---|---|---|---|---|

| Reversed-phase cyanopropylsilane | 50% acetonitrile and 50% 0.01 M sodium acetate buffer (pH 4.0) | 254 nm | 0.2 µg/ml | researchgate.net |

| Cyano reversed-phase | 10 mmol/l trimethylamine (B31210) (pH 2.5)-acetonitrile-tetrahydrofuran (78:20:2, v/v/v) | 265 nm | 0.1 µg/ml | nih.gov |

| Reversed-phase | Not specified | 254 nm | 0.05 µg/ml | nih.gov |

Desisopropyl Disopyramide is a chiral compound, existing as two enantiomers (R and S forms). The separation and quantification of these individual enantiomers are important for stereoselective metabolism and pharmacokinetic studies. nih.gov This is achieved using HPLC with chiral stationary phases (CSPs). scispace.comresearchgate.netmdpi.com

Types of CSPs: Polysaccharide-based CSPs, such as those derived from amylose (B160209) (e.g., Chiralpak AD) or cellulose, are widely used and have demonstrated excellent resolving ability for the enantiomers of Disopyramide and its metabolite. nih.govscispace.comresearchgate.net Protein-based CSPs, such as those using human alpha 1-acid glycoprotein, have also been successfully employed. nih.gov

Mobile Phase: The mobile phase for chiral separations often consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as ethanol, sometimes with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape. nih.govresearchgate.netoup.com

Method Performance: Enantioselective HPLC methods can achieve low detection limits, allowing for the determination of individual enantiomers at plasma levels as low as 12.5 ng/ml. nih.gov The resolution of the enantiomeric fractions of both the parent drug and the metabolite can often be achieved within a single chromatographic run of about 20 minutes. nih.gov

| Chiral Stationary Phase | Mobile Phase Example | Detection Wavelength | Lower Limit of Determination | Reference |

|---|---|---|---|---|

| Chiralpak AD (amylose-derived) | Hexane-ethanol (91:9, v/v) + 0.1% diethylamine | 270 nm | 12.5 ng/ml | nih.gov |

| Human alpha 1-acid glycoprotein | 8 mM phosphate buffer, pH 6.20-2-propanol (92:8, v/v) | 254 nm | Not specified | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its exceptional sensitivity, selectivity, and speed. mdpi.comspectroscopyonline.com This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. spectroscopyonline.com For polar and thermally labile compounds like Desisopropyl Disopyramide, LC-MS/MS is particularly advantageous as it does not require the derivatization steps often necessary for Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com

A rapid and sensitive LC-MS/MS method has been developed for the simultaneous quantification of disopyramide and its major metabolite, mono-isopropyl-disopyramide (Desisopropyl Disopyramide), in rat plasma. nih.gov This highlights the suitability of the technique for pharmacokinetic studies and therapeutic drug monitoring.

Electrospray Ionization (ESI) is a soft ionization technique that is integral to the LC-MS/MS analysis of a wide range of molecules, including pharmaceuticals. ESI facilitates the transfer of ions from the liquid phase (HPLC eluent) to the gas phase for mass analysis. nih.govcreative-proteomics.com The process involves creating a fine spray of charged droplets from the eluent, followed by solvent evaporation, which ultimately leads to the ejection of gas-phase analyte ions. nih.gov

ESI is particularly well-suited for polar, non-volatile, and thermally fragile molecules, as it imparts little excess energy, thus minimizing fragmentation and typically producing intact protonated molecules [M+H]+ or other adducts. creative-proteomics.complos.org For basic compounds like Desisopropyl Disopyramide, analysis is commonly performed in the positive ion mode. chromatographyonline.comnih.gov The pH of the mobile phase plays a crucial role in ESI efficiency; for basic analytes, a lower pH ensures the molecule is protonated and thus readily ionized. chromatographyonline.com ESI has been successfully used in the development of assays for disopyramide and its metabolites. nih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive scanning mode used on triple quadrupole mass spectrometers for targeted quantification. springernature.comresearchgate.net In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (the molecular ion of the analyte). This precursor ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor a specific, characteristic fragment ion, known as the product ion. analis.com.my This specific precursor-to-product ion transition is a unique signature for the target analyte, providing exceptional selectivity and minimizing chemical noise. nih.gov

This high degree of specificity allows for accurate quantification even in complex matrices with minimal sample preparation. nih.gov An LC-MS/MS method using MRM has been validated for the simultaneous determination of disopyramide and mono-isopropyl-disopyramide. The specific transitions monitored were m/z 340.2 → 239.2 for disopyramide and m/z 298.2 → 239.2 for mono-isopropyl-disopyramide, with both compounds sharing the same product ion. nih.gov This method achieved a lower limit of quantification (LLOQ) of 2 ng/mL for both analytes. nih.gov

Table 3: MRM Transitions for Disopyramide and Desisopropyl Disopyramide This table is interactive. You can sort and filter the data.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Disopyramide | 340.2 | 239.2 | Positive ESI | nih.gov |

| Desisopropyl Disopyramide | 298.2 | 239.2 | Positive ESI | nih.gov |

| Oxalic Acid | 88.6 | 60.5 | Negative ESI | nih.gov |

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of drug compounds like desisopropyl disopyramide due to its high efficiency, rapid analysis times, and minimal sample consumption. nih.gov CE is particularly adept at the enantioselective analysis of chiral drugs and their metabolites. A rapid CE method employing a cyclodextrin-modified electrokinetic chromatography mode has been developed for the simultaneous determination of disopyramide and desisopropyl disopyramide enantiomers in human plasma. nih.gov The complete analysis, including the separation of all four enantiomers, can be achieved in under five minutes. nih.gov

| Parameter | Condition | Source |

| Capillary | 40 cm uncoated fused-silica | nih.gov |

| Voltage | 15 kV | nih.gov |

| Temperature | 20 °C | nih.gov |

| Quantitation Limit | 62.5 ng/mL for (-)-(R)-desisopropyl disopyramide | nih.gov |

| Quantitation Limit | 125 ng/mL for (+)-(S)-desisopropyl disopyramide | nih.gov |

The chiral separation of desisopropyl disopyramide enantiomers by CE relies on the addition of a chiral selector to the background electrolyte. nih.gov These selectors form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and enabling their separation.

Human Alpha-1-Acid Glycoprotein (AGP): AGP, a human plasma protein, is an effective chiral selector for the enantiomers of basic drugs like disopyramide and its metabolites. nih.govdeepdyve.commdpi.com It can be used as a chiral selector in CE, where its interaction with the enantiomers facilitates their resolution. nih.gov A notable CE method involves using AGP as a chiral selector with a partial filling technique. In this approach, only a portion of the capillary is filled with the AGP solution, which minimizes UV absorbance interference while achieving complete enantioresolution. nih.gov This technique has been optimized to require only a 0.75 mM AGP plug over a 4.5 cm effective length to achieve high-efficiency separation of disopyramide enantiomers. nih.gov

Cyclodextrins: Cyclodextrins (CDs) and their derivatives are among the most widely used chiral selectors in CE for pharmaceutical analysis. nih.govdss.go.th For the simultaneous analysis of disopyramide and desisopropyl disopyramide enantiomers, sulfated beta-cyclodextrin (B164692) has proven to be a highly effective chiral selector. nih.gov The choice of CD and its concentration in the buffer are critical parameters for optimizing the separation. Studies have tested numerous CD derivatives to find the best resolution for disopyramide enantiomers, with carboxymethylated beta-CD providing excellent results. nih.gov

The composition and pH of the buffer system, or background electrolyte, are critical for controlling the electrophoretic mobility and separation selectivity of analytes in CE. nih.gov For basic compounds such as desisopropyl disopyramide, acidic buffers are commonly employed.

While the compound is an oxalate salt, analytical methods often utilize other buffer systems to achieve optimal separation. dss.go.th A common and effective buffer for the enantioseparation of desisopropyl disopyramide is a sodium acetate buffer. nih.gov For instance, a 20 mmol/L sodium acetate buffer at pH 5.0 containing sulfated beta-cyclodextrin has been successfully used. nih.gov Phosphate buffers are also frequently used in the analysis of disopyramide and related compounds, particularly when using AGP as the chiral selector. nih.govnih.gov The pH of the phosphate buffer is typically maintained around 6.2 to 7.0. deepdyve.comnih.gov The choice of buffer affects the charge of both the analyte and the chiral selector, thereby influencing the electrostatic interactions that are crucial for chiral recognition. nih.gov

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable planar chromatographic techniques for the separation and quantification of drugs and metabolites. uni-giessen.deuni-giessen.de These methods are known for their simplicity, cost-effectiveness, and ability to process multiple samples simultaneously. nih.gov

A TLC method has been utilized in toxicological analysis to identify disopyramide in urine samples, demonstrating the technique's applicability. For quantitative analysis, HPTLC is preferred due to its superior resolution and sensitivity. HPTLC methods have been developed for quantifying disopyramide phosphate, with one study specifying absorbance measurement at 268 nm for quantification. uni-giessen.de Another method for disopyramide utilized silica (B1680970) gel 60 F245 plates with a mobile phase of ethyl acetate-chloroform-ammonium hydroxide (B78521) (85:10:5, v/v/v). researchgate.net These established methods for the parent drug provide a strong foundation for developing a validated HPTLC assay for its desisopropyl metabolite.

Typical HPTLC System Parameters:

| Parameter | Specification | Source |

| Stationary Phase | HPTLC silica gel 60 F254 plates | nih.gov |

| Mobile Phase Example | Dichloromethane: Acetone (B3395972) (8.5:1.5, v/v) | nih.gov |

| Detection Wavelength | 254 nm or 268 nm | uni-giessen.denih.gov |

Following chromatographic separation on an HPTLC plate, densitometry is the standard technique for quantification. uni-giessen.de This method involves scanning the separated spots with a beam of light (typically UV) and measuring the amount of light reflected or transmitted. The resulting signal is proportional to the concentration of the analyte in the spot.

Densitometric methods are validated according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity. nih.gov Calibration curves are constructed by plotting the peak area of the densitometric scan against the concentration of the standard. Such methods have been shown to be linear over specific concentration ranges, for example, 0.2-5.5 µ g/band for some drugs. nih.gov The limit of quantification (LOQ) for modern HPTLC-densitometry methods can reach the nanogram-per-band level, demonstrating high sensitivity. nih.gov

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is crucial to remove interfering endogenous components from biological matrices like plasma and urine before instrumental analysis. This cleanup step enhances the accuracy and longevity of the analytical system.

Liquid-liquid extraction (LLE) is a widely used and robust technique for the extraction of disopyramide and desisopropyl disopyramide from biological fluids. nih.govnih.gov The principle of LLE is to partition the analyte between the aqueous biological sample and an immiscible organic solvent based on its solubility.

For basic compounds like desisopropyl disopyramide, the procedure typically involves alkalinizing the sample with a base such as sodium hydroxide. nih.govnih.gov This converts the analyte into its non-ionized, free base form, which is more soluble in organic solvents. The sample is then vigorously mixed with an organic solvent, and the layers are separated by centrifugation. The organic layer containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase or buffer for analysis. nih.gov This process provides a clean extract with high recovery rates. nih.gov

LLE Parameters for Desisopropyl Disopyramide from Biological Fluids:

| Matrix | Extraction Solvent | pH Adjustment | Mean Recovery (%) | Source |

| Plasma | Toluene | Alkalinization with NaOH | ~69% | nih.gov |

| Plasma | Dichloromethane | Alkalinization with NaOH | >97% | nih.govnih.gov |

| Serum | Dichloromethane | 1 M Sodium Hydroxide | 96.8% | nih.gov |

| Urine | Dichloromethane | N/A | >97% | nih.gov |

Protein Precipitation Methods

In bioanalysis, particularly when dealing with matrices like plasma or serum, the removal of endogenous proteins is a critical first step. Proteins can interfere with analysis by precipitating in the analytical column, suppressing the analyte signal in mass spectrometry, or co-eluting with the target compound. Protein precipitation is a widely used technique for sample cleanup due to its simplicity, speed, and broad applicability. researchgate.netbbrc.in The fundamental principle involves the addition of a precipitating agent to the biological sample, which denatures and precipitates the proteins, allowing for their separation from the supernatant containing the analyte of interest via centrifugation.

Commonly used precipitating agents fall into two main categories: organic solvents and acids. researchgate.netnih.gov Organic solvents like acetonitrile, methanol, and acetone are effective because they reduce the dielectric constant of the solution, disrupting the hydration shell around proteins and leading to their aggregation and precipitation. bbrc.inresearchgate.net Acidic reagents, such as trichloroacetic acid (TCA) and perchloric acid (PerCA), work by causing a significant shift in pH, which alters the charge on the protein surface, leading to denaturation and precipitation. researchgate.netnih.gov

For the analysis of Disopyramide and its metabolites, including Desisopropyl Disopyramide, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method. scribd.com A simple protein precipitation step is often sufficient for sample preparation prior to LC-MS/MS analysis. scribd.com Studies involving the simultaneous quantification of Disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma have successfully employed acetonitrile for protein precipitation. scribd.com This approach is favored for its efficiency and compatibility with subsequent reversed-phase chromatography.

Below is a comparative table of common protein precipitation agents.

| Precipitating Agent | Mechanism | Advantages | Considerations |

| Acetonitrile | Organic Solvent | High precipitation efficiency; provides a clean supernatant compatible with LC-MS/MS. scribd.com | Requires a medium-to-large sample dilution. |

| Methanol | Organic Solvent | Outperformed other methods in identifications and reproducibility in some proteomic studies. nih.gov | Can sometimes result in less complete protein removal compared to acetonitrile. |

| Acetone | Organic Solvent | Effective for precipitating even dilute proteins; compatible with mass spectrometry. researchgate.net | May require optimization of temperature and ionic strength for maximum recovery. researchgate.net |

| Perchloric Acid (PerCA) | Acid | Can increase protein identifications and depth in plasma proteomic studies. nih.gov | Requires careful pH neutralization before injection to avoid damaging the analytical column. |

Validation Parameters of Analytical Assays

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. clearsynth.com For the quantification of this compound, a validated method provides confidence that the measurements are reliable, accurate, and reproducible. Key validation parameters are defined by international guidelines and include sensitivity, accuracy, precision, reproducibility, and robustness.

Sensitivity and Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method describes its ability to measure low concentrations of an analyte. This is formally defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is crucial for pharmacokinetic studies where metabolite concentrations can be very low. It is often calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve. researchgate.net

In a highly sensitive LC-MS/MS method developed for the simultaneous determination of the parent drug Disopyramide and its related metabolite, mono-isopropyl-disopyramide, a lower limit of quantification (LLOQ) of 2 ng/mL was achieved for both analytes in plasma. scribd.com It is anticipated that a similarly sensitive method for this compound would achieve comparable limits.

| Parameter | Definition | Typical Value for Related Compounds |

| LOD | Lowest detectable concentration. | < 2 ng/mL |

| LOQ/LLOQ | Lowest quantifiable concentration with acceptable accuracy and precision. | 2 ng/mL scribd.com |

Accuracy and Precision

Accuracy and precision are two of the most critical validation parameters that measure the quality of the data produced.

Accuracy: Refers to the closeness of the mean test results to the true or accepted reference value. It is typically expressed as the percentage of recovery or percent bias. For instance, a validation study for an oxalate measurement assay reported a minimal average bias of -0.467%. amegroups.org

Precision: Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Validation studies for quantitative assays typically require the CV to be less than 15% for most concentration levels, and less than 20% for the LLOQ. amegroups.org For example, a validated assay for oxalate demonstrated a CV of less than 5.0% for both quality control materials and patient specimens. amegroups.org

| Parameter | Definition | Acceptance Criteria (Typical) | Example Finding |

| Accuracy | Closeness to the true value. | 85-115% recovery (or ±15% bias) | Average bias of -0.467% amegroups.org |

| Precision (CV%) | Closeness of repeated measurements. | < 15% (< 20% at LLOQ) | CV < 5.0% amegroups.org |

Reproducibility and Robustness

Reproducibility: Assesses the precision of an assay under different conditions, such as in different laboratories (an inter-laboratory trial). This parameter is crucial for standardizing a method for widespread use. It ensures that the method will yield similar results regardless of the testing site.

Robustness: The capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. To test for robustness, critical parameters are slightly varied, such as:

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Column temperature

Flow rate

The method's performance is then evaluated, with results often expressed as the RSD of the measurements under these varied conditions. A robust method will show minimal changes in results, with low RSD values. For example, one study demonstrated good robustness with an RSD of less than ±0.03% after introducing small, intentional changes to the analytical method. uni-hohenheim.de

| Parameter Tested for Robustness | Potential Variation | Desired Outcome |

| Mobile Phase pH | ± 0.2 units | No significant change in analyte retention time or peak shape. |

| Mobile Phase Composition | ± 2% absolute | Low Relative Standard Deviation (RSD) in results. uni-hohenheim.de |

| Column Temperature | ± 5 °C | Consistent resolution and peak symmetry. |

| Flow Rate | ± 0.1 mL/min | Stable retention times and peak areas. |

Applications in Pharmaceutical and Biochemical Research

Utilization as an Analytical Reference Standard

Desisopropyl Disopyramide (B23233) Oxalate (B1200264) serves as a crucial analytical reference standard in various research and quality control settings. cymitquimica.comsigmaaldrich.comlgcstandards.com As a reference standard, it provides a benchmark for the identification and quantification of its parent compound and related substances in analytical assays. cymitquimica.com Pharmaceutical companies and research laboratories utilize these standards to ensure the accuracy and reliability of their analytical methods, which are essential for drug development, formulation, and stability testing. synzeal.comsigmaaldrich.com The availability of a well-characterized standard like Desisopropyl Disopyramide Oxalate is fundamental for achieving reproducible and valid scientific results. synzeal.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1216619-15-6 lgcstandards.compharmaffiliates.com |

| Molecular Formula | C20H25N3O5 lgcstandards.compharmaffiliates.com |

| Molecular Weight | 387.44 g/mol pharmaffiliates.com |

| Purity | >95% (HPLC) lgcstandards.com |

| Physical Form | Neat lgcstandards.com |

| Storage Temperature | +4°C lgcstandards.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Role as an Impurity Standard in Quality Control Assessments

In the pharmaceutical industry, stringent quality control is paramount to ensure the safety and efficacy of drug products. Desisopropyl Disopyramide is a known impurity of Disopyramide, and therefore, this compound is employed as an impurity standard. synzeal.compharmaffiliates.com This allows for the accurate detection and quantification of this specific impurity in batches of the active pharmaceutical ingredient (API) and finished drug products. Regulatory bodies mandate the control of impurities, and having certified impurity standards is a critical component of compliance. sigmaaldrich.com The use of this compound as an impurity standard helps in setting acceptance criteria for impurity levels and ensures that each batch of Disopyramide meets the required quality specifications. sigmaaldrich.com

Application in In Vitro Drug Metabolism Studies

The study of how drugs are metabolized by the body is a cornerstone of pharmacology. This compound, as a metabolite of Disopyramide, is instrumental in in vitro drug metabolism studies. nih.govresearchgate.net These studies, often conducted using liver microsomes or hepatocytes, help to elucidate the metabolic pathways of the parent drug. nih.gov By using the metabolite standard, researchers can confirm the identity of metabolic products and quantify the rate of metabolic conversion.

Enzyme Inhibition and Induction Studies

A critical aspect of drug development is understanding a drug's potential to interact with metabolic enzymes, such as the cytochrome P450 (CYP) family. nih.gov Such interactions can lead to drug-drug interactions, altering the efficacy or toxicity of co-administered medications. While direct studies on this compound's enzyme inhibition or induction are not extensively detailed in the provided context, the general methodology involves incubating the compound with specific drug-metabolizing enzymes and measuring any changes in their activity. mdpi.commdpi.com For instance, studies on the parent drug, Disopyramide, have investigated the effects of enzyme inducers like phenobarbitone on its metabolism, which in turn affects the formation of Desisopropyl Disopyramide. nih.gov The oxalate moiety itself has been shown to inhibit certain enzymes like pyruvate (B1213749) carboxylase in isolated rat hepatocytes, though this is a separate area of research from the primary application of this compound. nih.govresearchgate.netfrontiersin.org

Use of Stable Isotope Labeled Analogues in Metabolic Tracing

Metabolic tracing using stable isotope-labeled compounds is a powerful technique to follow the fate of a molecule within a biological system. immune-system-research.comnih.govkuleuven.benih.govembopress.org A stable isotope-labeled analogue of Desisopropyl Disopyramide, such as Desisopropyl Disopyramide-d7 Oxalate, is available for use in such studies. pharmaffiliates.com By introducing this labeled compound, researchers can track its metabolic pathways and quantify its conversion to other products using techniques like mass spectrometry. This provides a detailed and dynamic picture of the drug's metabolism, absorption, distribution, and excretion (ADME) properties without the use of radioactive isotopes.

Table 2: Example of a Stable Isotope Labeled Analogue

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| Desisopropyl Disopyramide-d7 Oxalate | 1216961-48-6 | C20H18D7N3O5 | 394.47 g/mol |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Fundamental Investigations into Stereoselective Biotransformation

Disopyramide is a chiral drug, meaning it exists as two enantiomers (R and S forms) that can have different pharmacological activities and metabolic fates. researchgate.netnih.gov The metabolism of Disopyramide to Desisopropyl Disopyramide is stereoselective, meaning one enantiomer is metabolized at a different rate than the other. nih.govnih.govnih.gov Studies have shown that the N-dealkylation pathway leading to the formation of Desisopropyl Disopyramide is stereoselective, with the S-(+)-enantiomer of Disopyramide being metabolized more readily than the R-(-)-enantiomer. nih.govnih.gov The stereoselective index for this pathway has been found to be similar in both in vitro and in vivo studies. nih.gov this compound, as a racemic mixture of its enantiomers, and the individual enantiomers themselves, are crucial for these investigations, allowing researchers to study the specific metabolic processes for each stereoisomer. dss.go.th This understanding of stereoselective metabolism is vital for optimizing drug therapy and minimizing potential side effects.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Approaches for Enhanced Resolution

The accurate quantification and resolution of Desisopropyl Disopyramide (B23233) from its parent compound and other metabolites are essential for pharmacokinetic and metabolic studies. While traditional methods like thin-layer chromatography (TLC) have been used for the analysis of disopyramide and its derivatives, modern research demands more sensitive and specific techniques. uni-hohenheim.de

Future advancements are centered on the optimization of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods. evitachem.comresearchgate.net A significant area of development is in chiral separations, as Desisopropyl Disopyramide exists as (R)- and (S)-enantiomers. dss.go.th Researchers are exploring novel chiral stationary phases and mobile phase compositions to achieve baseline resolution of these stereoisomers, which may exhibit different pharmacological or toxicological profiles. dss.go.th

Furthermore, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents a powerful tool for enhanced sensitivity and selectivity. researchgate.netscribd.com A key focus is the development of faster and more sensitive non-enantioselective LC-MS/MS assays for the simultaneous determination of both disopyramide and Desisopropyl Disopyramide in biological matrices like rat plasma. scribd.com These methods allow for lower limits of quantification (LLOQ), often as low as 2 ng/mL, which is crucial for detailed pharmacokinetic profiling following various administration routes. scribd.com

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, high-resolution MS)

Unequivocal structural confirmation of metabolites is paramount. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of modern structural elucidation. sciopen.comnih.gov

HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the metabolite and its fragments. In the case of Desisopropyl Disopyramide, multiple reaction monitoring (MRM) on a tandem mass spectrometer shows a characteristic transition from the precursor ion (m/z 298.2) to a product ion (m/z 239.2), which it shares with the parent drug, disopyramide. scribd.com

While MS provides mass information, NMR provides definitive structural detail. nih.gov An emerging strategy is the use of Statistical Heterospectroscopy (SHY), which co-analyzes NMR and UPLC-Time-of-Flight-MS (UPLC-TOF-MS) data from the same samples. nih.gov This powerful combination allows for the direct correlation of NMR chemical shifts with MS m/z data and fragmentation patterns. nih.gov Such an approach has been proposed to identify previously unknown metabolites of disopyramide in human urine samples, showcasing its potential to expand our understanding of the drug's metabolic fate. nih.gov This combined methodology, leveraging the selectivity of NMR and the sensitivity of HRMS, is invaluable for confirming structures without the need for synthetic standards, thereby accelerating research. nih.gov

Computational Modeling of Metabolic Pathways and Enzyme-Substrate Interactions

Computational modeling offers a predictive, in silico approach to understanding how drugs are metabolized. Desisopropyl Disopyramide is known to be formed via N-dealkylation of the parent compound, a reaction primarily catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme. scribd.com

Future research will increasingly use computational models to simulate the interaction between disopyramide and the active site of the CYP3A4 enzyme. These models can predict:

The binding affinity and orientation of the substrate (disopyramide) within the enzyme's catalytic site.

The likelihood of specific metabolic reactions occurring, such as the N-deisopropylation that leads to the formation of Desisopropyl Disopyramide.

The potential for competitive or non-competitive inhibition by other molecules or solvents. diva-portal.org

By understanding these enzyme-substrate interactions at a molecular level, researchers can better predict potential drug-drug interactions and explain inter-individual variability in metabolism. These models, when combined with in vitro data, provide a more complete picture of the metabolic pathway and can help in the early identification of metabolic liabilities in new drug candidates.

Implications for Comparative Metabolism Studies in Preclinical Models

Comparative metabolism studies are fundamental to drug development, ensuring that the animal species used for toxicological testing are relevant models for human safety assessment. europa.eu The primary goal is to determine if the laboratory animals are exposed to the same major metabolites as humans. europa.eueuropa.eu

Desisopropyl Disopyramide, as a major metabolite of disopyramide, is a key analyte in these studies. Research involves comparing the metabolic profiles from human-derived materials with those from preclinical animal models. europa.eu Common in vitro systems used for this purpose include:

Liver Microsomes : These preparations contain most of the cytochrome P450 enzymes and are effective for evaluating Phase I metabolism, such as the N-dealkylation that forms Desisopropyl Disopyramide. fda.gov

Primary Hepatocytes : These whole-cell systems provide a more comprehensive metabolic picture, including both Phase I and Phase II reactions.

If Desisopropyl Disopyramide is found in significant quantities in humans but is absent or present only at very low levels in a particular preclinical species, that species may be deemed an inappropriate model for assessing the long-term safety of disopyramide. europa.eu Future work will continue to refine these in vitro and in vivo models, including the use of genetically engineered models or advanced cell culture systems, to better predict human metabolism and ensure the relevance of preclinical safety data. nih.govembopress.orgnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Desisopropyl Disopyramide Oxalate in biological matrices?

- Methodology : High-performance thin-layer chromatography (HPTLC) is a robust method for quantifying this compound and its metabolites. It offers advantages over conventional TLC, such as higher resolution and sensitivity, and avoids labor-intensive steps like fluorescence derivatization. HPTLC achieves intra-assay coefficients of variation (CV) below 5% for disopyramide and its metabolites . For comparison, HPLC and GLC methods may require more complex equipment but provide complementary validation. A dual-method approach (e.g., HPTLC with UV spectrophotometry) is recommended for cross-verification .

Q. How does this compound function as a metabolite of disopyramide in pharmacokinetic studies?

- Methodology : this compound is a primary metabolite formed via hepatic N-dealkylation of disopyramide. To study its pharmacokinetic role, researchers should:

- Monitor serum levels in patients using validated assays (e.g., HPTLC).

- Correlate metabolite concentrations with clinical outcomes (e.g., antiarrhythmic efficacy or toxicity).

- Account for renal function, as metabolite clearance varies with kidney health .

Q. What are the chemical stability considerations for storing this compound?

- Methodology :

- Store lyophilized standards at -20°C in airtight, light-protected containers to prevent oxalate degradation.

- Conduct periodic stability tests using techniques like mass spectrometry (MS) to detect decomposition products (e.g., free oxalate ions).

- Use high-purity reference standards (≥98%) to minimize batch variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in oxalate quantification when studying this compound?

- Methodology : Oxalate measurement variability arises from differences in analytical techniques (e.g., colorimetry vs. enzymatic assays) and database inconsistencies (e.g., Harvard vs. NDSR values). Mitigation strategies include:

- Cross-validating results using multiple methods (e.g., ion chromatography paired with fluorometric assays).

- Referencing standardized databases (e.g., NDSR for nutrient analysis) and reporting methodology transparently .

- Example : A 2016 study found up to 40% variability in oxalate values for identical foods across databases, necessitating method-specific calibration .

Q. What experimental designs address population heterogeneity in studies of this compound’s antiarrhythmic effects?

- Methodology :

- Use PICOT framework: P opulation (e.g., obstructive hypertrophic cardiomyopathy patients), I ntervention (this compound), C omparison (e.g., disopyramide or mavacamten), O utcome (e.g., sinus rhythm maintenance), T ime (≥6 months).

- Stratify cohorts by comorbidities (e.g., renal dysfunction) and prior treatments (e.g., septal reduction therapy).

- Incorporate real-world data alongside randomized trials to account for off-label use variability .

Q. How can impurities in synthesized this compound be characterized and controlled?

- Methodology :

- Employ high-resolution MS and nuclear magnetic resonance (NMR) to identify synthetic byproducts (e.g., residual pyridine derivatives).

- Use impurity reference standards (e.g., USP-grade materials) for calibration.

- Example : Impurity profiling of disopyramide derivatives revealed a critical need for batch-specific purity certificates to ensure reproducibility in pharmacokinetic models .

Key Methodological Takeaways

- For Basic Research : Prioritize assay validation and metabolite stability testing.

- For Advanced Research : Address data variability through cross-method validation and PICOT-guided cohort design.

- Avoid Reliance on Single Databases : Always cross-check oxalate values and impurity profiles against multiple sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.